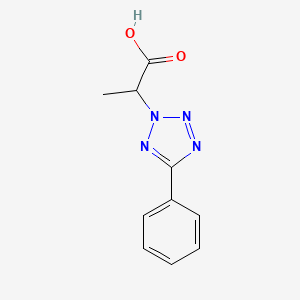

2-(5-Phenyltetrazol-2-yl)propanoic acid

Description

Historical Context and Evolution of Tetrazole Chemistry

The journey of tetrazole chemistry began in the late 19th century, with the first synthesis of a tetrazole derivative. researchgate.net These five-membered heterocyclic compounds, containing four nitrogen atoms and one carbon atom, were initially academic curiosities. However, the 20th century witnessed a significant evolution in their synthesis and a growing appreciation of their unique properties. researchgate.net Early synthetic methods were often cumbersome and hazardous, but advancements in organic chemistry have led to more efficient and safer routes to a wide array of tetrazole derivatives. researchgate.net The high nitrogen content of the tetrazole ring imparts a distinct electronic character and metabolic stability, which has propelled its use in various fields, including materials science and, most notably, medicinal chemistry. nih.govmdpi.com

The Tetrazole Moiety as a Bioisosteric Analog of Carboxylic Acids in Molecular Design

One of the most significant roles of the tetrazole moiety in drug design is its function as a bioisostere of the carboxylic acid group. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The tetrazole ring, particularly when unsubstituted at the 5-position, has a pKa value similar to that of a carboxylic acid, meaning it is also ionized at physiological pH. This similarity allows it to mimic the interactions of a carboxylate group with biological targets, such as forming hydrogen bonds and electrostatic interactions.

However, the tetrazole group offers several advantages over a simple carboxylic acid. It is generally more metabolically stable and can exhibit improved pharmacokinetic properties, such as enhanced membrane permeability due to its increased lipophilicity compared to the corresponding carboxylate. This strategy of replacing a carboxylic acid with a tetrazole has been successfully employed in the development of numerous marketed drugs.

| Feature | Carboxylic Acid | Tetrazole Moiety |

| Acidity (pKa) | Similar | Similar |

| Charge at Physiological pH | Anionic | Anionic |

| Metabolic Stability | Susceptible to metabolism | Generally more stable |

| Lipophilicity | Lower | Higher |

| Hydrogen Bonding | Acceptor | Acceptor and Donor |

Structural Significance of the Propanoic Acid Scaffold

The propanoic acid moiety, a simple three-carbon carboxylic acid, is a fundamental building block in a vast number of biologically active molecules, most notably the class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens" (e.g., ibuprofen, ketoprofen). The presence of a chiral center at the alpha-position of the propanoic acid scaffold allows for stereospecific interactions with biological targets, often with one enantiomer exhibiting significantly higher potency.

The propanoic acid group provides a crucial acidic handle for anchoring a molecule to a receptor's binding site. Its flexibility and size are also key attributes that can be fine-tuned to optimize binding affinity and selectivity. In the context of 2-(5-Phenyltetrazol-2-yl)propanoic acid, this scaffold provides a well-established framework with predictable metabolic pathways and toxicological profiles, making it an attractive starting point for drug discovery efforts.

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its use as a versatile intermediate for the synthesis of more complex derivatives with a wide range of potential biological activities. While studies focusing solely on the parent compound are limited, its structural features have been exploited in several key research areas:

Synthesis of Novel Heterocyclic Systems: The carboxylic acid group of this compound serves as a convenient handle for further chemical modifications. For instance, it can be converted into an acid chloride, which is a key reagent for acylating various nucleophiles to create new amide-linked polynuclear heterocyclic compounds. mdpi.com One study reported the synthesis of N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides, demonstrating the utility of the corresponding acetohydrazide derivative as a building block.

Development of Potential Therapeutic Agents: The combination of the metabolically stable tetrazole ring and the pharmacologically relevant propanoic acid scaffold makes this compound an attractive starting point for the design of new drug candidates. Research has explored the synthesis of derivatives with potential applications as:

Antihypertensive Agents: Derivatives of a related compound, 2-(N-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, have been synthesized and evaluated as angiotensin-II receptor antagonists. mdpi.comnih.gov This highlights the potential of the tetrazole-containing butanoic acid framework in cardiovascular drug discovery.

Anticancer Agents: The propanoic acid scaffold is present in several anticancer agents. Research on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has shown promising antiproliferative activity, suggesting that the propanoic acid moiety can be a key component in the design of new oncology drug candidates. nih.gov

Antimicrobial Agents: Various derivatives of propanoic acids incorporating heterocyclic moieties have been investigated for their antimicrobial properties. nih.gov

The research trajectories indicate that while this compound itself may not be the final active molecule, it is a crucial precursor and structural motif. Its value lies in its ability to be readily modified to generate libraries of diverse compounds for biological screening, thereby accelerating the discovery of new lead compounds in various therapeutic areas. The strategic combination of a proven bioisostere and a well-understood pharmacophore continues to make this compound and its derivatives a fertile ground for chemical and pharmacological exploration.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-phenyltetrazol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-7(10(15)16)14-12-9(11-13-14)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBHCGWFDVKHQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1N=C(N=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22307-40-0 | |

| Record name | 2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization Methods for 2 5 Phenyltetrazol 2 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural analysis of 2-(5-phenyltetrazol-2-yl)propanoic acid, offering unambiguous evidence of its isomeric form and the electronic environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the specific regioisomer of the tetrazole ring. The chemical shift of the methine proton (CH) on the propanoic acid chain is particularly diagnostic. In the case of the N-2 substituted isomer, this proton experiences a significant downfield shift to approximately 5.89 ppm. This is in stark contrast to the N-1 isomer, where the same proton appears at a more upfield position, around 5.25 ppm. This difference in chemical shift is a reliable indicator for distinguishing between the two positional isomers.

The aromatic protons of the phenyl group typically appear as a complex multiplet in the region of 7.51–8.11 ppm. The methyl protons (CH₃) of the propanoic acid moiety characteristically resonate as a doublet at approximately 1.91 ppm, with a coupling constant (J) of 7.4 Hz, due to coupling with the adjacent methine proton.

¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH | 5.89 | Quartet | 7.4 |

| Phenyl-H | 7.51-8.11 | Multiplet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides further structural confirmation by detailing the carbon skeleton of the molecule. The quaternary carbon of the tetrazole ring is a key marker, appearing at approximately 164.2 ppm. The carbonyl carbon of the carboxylic acid group is observed further downfield, typically around 172.0 ppm.

The carbons of the phenyl group produce signals in the aromatic region, with the ipso-carbon (the carbon attached to the tetrazole ring) appearing at about 124.5 ppm. The remaining aromatic carbons resonate at approximately 127.4 ppm, 129.4 ppm, and 131.5 ppm. The aliphatic carbons of the propanoic acid chain, the methine (CH) and methyl (CH₃) carbons, are found upfield at around 55.4 ppm and 16.5 ppm, respectively.

¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 172.0 |

| C (Tetrazole) | 164.2 |

| Aromatic C | 131.5 |

| Aromatic C | 129.4 |

| Aromatic C | 127.4 |

| Aromatic C (ipso) | 124.5 |

| CH (Propanoic Acid) | 55.4 |

Two-Dimensional NMR Techniques for Connectivity Assignments

While specific data from two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for this compound are not detailed in the provided search results, these techniques are routinely employed for unambiguous connectivity assignments. A COSY experiment would confirm the coupling between the methine proton and the methyl protons of the propanoic acid chain. An HSQC experiment would correlate the proton signals directly with their attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of this compound and for studying its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact molecules. In the negative ion mode, this compound is readily detected as its deprotonated molecule, [M-H]⁻. Given the molecular weight of 218.22 g/mol , the expected mass-to-charge ratio (m/z) for this ion would be approximately 217.

Analysis of Characteristic Fragmentation Patterns

Upon electron impact ionization, the molecule would form a molecular ion, [M]•+. The fragmentation of this ion is expected to proceed through several key pathways. For short-chain carboxylic acids, prominent fragmentation includes the cleavage of bonds adjacent to the carbonyl group. libretexts.org This would lead to the loss of the hydroxyl radical (•OH, mass = 17) resulting in an [M-17]+ ion, and the loss of the carboxyl group (•COOH, mass = 45) resulting in an [M-45]+ ion. libretexts.org

Another significant fragmentation pathway involves the tetrazole ring. Tetrazole derivatives are known to undergo cycloreversion, leading to the elimination of a molecule of nitrogen (N₂), which is a very stable neutral loss. This would result in a significant [M-28]+ fragment. Further fragmentation could involve the phenyl group and the propanoic acid side chain. Alpha-cleavage next to the carboxylic acid group is a common fragmentation mode for aliphatic acids. miamioh.edu

Key predicted fragmentation patterns are summarized below.

| Fragment Ion | Proposed Structure / Neutral Loss | Significance |

| [M-17]⁺ | Loss of •OH from the carboxylic acid | Characteristic of carboxylic acids miamioh.edu |

| [M-28]⁺ | Loss of N₂ from the tetrazole ring | Characteristic of tetrazole compounds |

| [M-45]⁺ | Loss of •COOH from the carboxylic acid | Characteristic of carboxylic acids libretexts.org |

| [C₆H₅CN₂]⁺ | Phenylnitrilimine radical cation | Resulting from cleavage of the tetrazole ring |

| [C₆H₅]⁺ | Phenyl cation | Common fragment in aromatic compounds |

| [CH₃CHCOOH]⁺ | Propanoic acid fragment | Resulting from cleavage at the tetrazole linkage |

This table is generated based on established fragmentation patterns of related functional groups.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its carboxylic acid, phenyl, and tetrazole moieties.

The most distinct feature for the carboxylic acid group is a very broad O-H stretching band, typically appearing in the range of 3300 to 2500 cm⁻¹. docbrown.info This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules. docbrown.info The spectrum would also show a sharp and strong absorption band for the carbonyl (C=O) stretch, expected between 1725 and 1700 cm⁻¹. docbrown.info The C-O stretching and O-H bending vibrations are also expected in the fingerprint region.

The phenyl group will contribute to C-H stretching vibrations above 3000 cm⁻¹ and several characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The tetrazole ring has characteristic ring stretching and breathing vibrations. These are typically observed in the 1500-1200 cm⁻¹ and 1100-900 cm⁻¹ regions. The C-H stretching vibrations of the propanoic acid's alkyl part are expected in the 2975 to 2845 cm⁻¹ range. docbrown.info

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |

| O-H stretch | Carboxylic Acid | 3300 - 2500 | Very broad, strong |

| C-H stretch | Aromatic (Phenyl) | 3100 - 3000 | Medium to weak, sharp |

| C-H stretch | Aliphatic (Propanoic) | 2975 - 2845 | Medium, sharp |

| C=O stretch | Carboxylic Acid | 1725 - 1700 | Strong, sharp |

| C=C stretch | Aromatic (Phenyl) | 1600 - 1450 | Medium to weak, sharp peaks |

| N=N, C=N stretch | Tetrazole Ring | 1500 - 1200 | Medium |

| C-O stretch | Carboxylic Acid | 1320 - 1210 | Strong |

| O-H bend | Carboxylic Acid | 1440 - 1395 | Medium, broad |

| Ring Vibrations | Tetrazole Ring | 1100 - 900 | Medium to weak |

This table is generated based on typical IR absorption frequencies for the respective functional groups. docbrown.inforesearchgate.net

Electronic Spectroscopy for Electronic Structure and Conjugation Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophores are the phenyl ring and the tetrazole ring. The interaction between these two systems will influence the absorption maxima (λmax).

The phenyl group typically exhibits two main absorption bands: a strong E2-band around 204 nm and a weaker, fine-structured B-band around 254 nm. These correspond to π → π* transitions. The tetrazole ring itself also absorbs in the UV region. When the phenyl ring is conjugated with the tetrazole ring, a bathochromic (red) shift of these absorptions is expected, moving them to longer wavelengths. The propanoic acid moiety is a saturated group and does not absorb significantly in the UV-Vis region, acting as an auxochrome that may cause minor shifts.

The electronic spectrum is sensitive to the solvent environment. Polar solvents can interact with the molecule's ground and excited states, leading to shifts in the absorption maxima. researchgate.net

| Electronic Transition | Chromophore | Expected λmax (nm) | Solvent Effects |

| π → π* (E2-band) | Phenyl Ring | ~210 - 230 | Relatively insensitive |

| π → π* (B-band) | Phenyl Ring | ~260 - 280 | Sensitive to substitution and solvent polarity |

| n → π | Tetrazole Ring / Carbonyl | ~280 - 320 | Typically weak; may be obscured by π → π bands |

This table presents predicted absorption maxima based on the electronic properties of the constituent chromophores.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. While the crystal structure for this compound itself is not described in the available search results, analysis of closely related derivatives provides valuable insights into its likely molecular conformation and intermolecular interactions.

For instance, the crystal structure of 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate reveals important structural features. nih.gov In this related molecule, the dihedral angle between the planes of the tetrazole and phenyl rings is 63.24°. nih.gov This significant twist indicates that the two ring systems are not coplanar, which would affect the degree of electronic conjugation between them.

| Structural Parameter | Observation in Related Derivatives | Implication for this compound |

| Phenyl-Tetrazole Dihedral Angle | 63.24° in a related isomer nih.gov | Indicates a non-planar conformation between the two ring systems. |

| Intermolecular Interactions | Formation of carboxylic acid dimers via O-H···O hydrogen bonds. nih.gov | Likely to form similar hydrogen-bonded dimers. |

| Hydrogen Bond Acceptors | Tetrazole nitrogens participate in O-H···N hydrogen bonds. nih.gov | The tetrazole ring is expected to be involved in the hydrogen-bonding network, stabilizing the crystal structure. |

| Crystal System | Orthorhombic or Monoclinic are common for such compounds. nih.govmdpi.com | The specific crystal system would depend on the detailed packing arrangement. |

This table is based on crystallographic data from related tetrazole derivatives. nih.govmdpi.com

In-depth Structural Analysis of this compound: A Comparative Study of Solid-State and Solution Conformations

A comprehensive examination of the molecular structure of this compound in both its crystalline and solution states remains a subject of scientific inquiry. Despite extensive searches of chemical and crystallographic databases, detailed experimental data on the crystal structure and solution-state conformation of this specific compound are not publicly available.

The arrangement of atoms and functional groups in a molecule can differ significantly between the highly ordered environment of a crystal lattice and the dynamic conditions of a solution. These differences, driven by intermolecular forces in the solid state versus solvent interactions in solution, are critical for understanding a compound's physicochemical properties and biological activity.

For many related chemical structures, X-ray crystallography provides precise atomic coordinates in the solid state, revealing key structural parameters such as bond lengths, bond angles, and torsion angles. This technique would be instrumental in determining the planarity of the phenyl and tetrazole rings and their relative orientation in the crystal lattice of this compound. Furthermore, analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and potential π-π stacking between aromatic rings.

In the absence of a reported crystal structure for the title compound, we can look to a related isomer, 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate, for which crystallographic data is available. In this molecule, the dihedral angle between the tetrazole and benzene (B151609) rings is 63.24(11)°. The crystal structure is stabilized by both intramolecular and intermolecular hydrogen bonds. It is important to note, however, that the different substitution pattern on the tetrazole ring and the propanoic acid chain in this compound would likely lead to distinct conformational preferences and intermolecular interactions.

To understand the conformational landscape of this compound in solution, various Nuclear Magnetic Resonance (NMR) spectroscopic techniques would be employed. One-dimensional and two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would provide insights into the through-space proximity of protons. This data is crucial for determining the preferred rotational conformations (rotamers) around the single bonds connecting the propanoic acid side chain to the tetrazole ring and the phenyl group to the tetrazole ring.

The conformational equilibrium in solution is influenced by the polarity of the solvent, temperature, and pH. For instance, in aprotic solvents, intramolecular hydrogen bonding between the carboxylic acid proton and a nitrogen atom of the tetrazole ring might favor a more compact conformation. Conversely, in protic solvents, intermolecular hydrogen bonding with the solvent could lead to a more extended conformation.

Computational modeling, using methods such as Density Functional Theory (DFT), could complement experimental data by providing theoretical predictions of stable conformers in both the gas phase and in solution (using implicit or explicit solvent models). By comparing the calculated energies of different conformations, it is possible to predict the most likely structures and the rotational energy barriers between them.

A direct and detailed correlation between the solid-state and solution-state conformations of this compound would require the following currently unavailable data:

Crystallographic Data: The single-crystal X-ray diffraction data would provide an unambiguous depiction of the molecule's conformation as it exists in the crystal lattice. This would include key dihedral angles and information on intermolecular packing forces.

Solution-State NMR Data: Advanced NMR studies, particularly NOESY or ROESY experiments, would be necessary to measure inter-proton distances, which are essential for defining the average conformation and dynamic behavior in various solvents.

Without this specific experimental information, a rigorous and scientifically accurate comparison remains speculative. The acquisition of such data through future research would be invaluable for a complete understanding of the structural chemistry of this compound.

Data Tables

As no experimental data for the target compound is available, a representative data table for a related compound, 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate, is provided for illustrative purposes.

Table 1: Illustrative Crystal Data and Structure Refinement for a Related Isomer.

| Parameter | Value |

| Empirical formula | C₁₀H₁₂N₄O₃ |

| Formula weight | 236.24 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 5.7455(11) Å, b = 8.3769(19) Å, c = 24.001(4) Å |

| Volume | 1155.1(4) ų |

| Z | 4 |

| Density (calculated) | 1.359 Mg/m³ |

| Absorption coefficient | 0.103 mm⁻¹ |

| F(000) | 496 |

Table 2: Hypothetical NMR Data for Conformational Analysis in Solution.

| Interaction Type | Observed NOE Cross-Peaks (Hypothetical) | Implied Proximity (≤ 5 Å) |

| Phenyl - Propanoic H | Phenyl H(ortho) ↔ Propanoic CH H | Rotation around the C-C bond is restricted. |

| Tetrazole - Phenyl H | Tetrazole H ↔ Phenyl H(ortho) | Indicates a specific orientation of the phenyl ring. |

| Tetrazole - Propanoic H | Tetrazole H ↔ Propanoic CH₃ H | Provides information on the side chain conformation. |

Note: Table 2 is purely hypothetical and illustrates the type of data that would be necessary for a solution-state conformational analysis. No such data has been reported for this compound.

Theoretical and Computational Investigations of 2 5 Phenyltetrazol 2 Yl Propanoic Acid Molecular Behavior

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the electronic characteristics and predicting the reactivity of molecules. For 2-(5-phenyltetrazol-2-yl)propanoic acid, these studies focus on its ground state properties, molecular orbitals, and charge distribution.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. mdpi.com Calculations, typically using the B3LYP functional with basis sets such as 6-311++G**, are employed to optimize the molecular structure and determine its ground state properties. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

For this compound, DFT studies on analogous compounds reveal that the tetrazole and phenyl rings tend to be coplanar. This planarity suggests a degree of electronic delocalization between the two ring systems. The propanoic acid group, however, is generally found to be oriented perpendicular to the plane of the phenyl-tetrazole moiety. unlp.edu.arunlp.edu.ar This optimized geometry represents the most stable energetic state of the molecule in the gas phase. The computational results for structural parameters are generally in good agreement with experimental data obtained from X-ray diffraction for similar crystalline compounds. mdpi.com

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Value | Angle | Value |

| N1-N2 | 1.34 | N2-N1-C5 | 108.5 |

| N2-N3 | 1.30 | N1-N2-N3 | 111.0 |

| N3-N4 | 1.35 | N2-N3-N4 | 109.0 |

| N4-C5 | 1.32 | N3-N4-C5 | 105.0 |

| C5-N1 | 1.35 | N4-C5-N1 | 106.5 |

| C-O (carboxyl) | 1.21 | O-C-O (carboxyl) | 124.0 |

| C-OH (carboxyl) | 1.36 | C-C-O (carboxyl) | 112.0 |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net

In analyses of related phenyl-tetrazole derivatives, the HOMO is typically localized over the phenyl ring and the tetrazole system, indicating these are the primary sites for electrophilic attack. researchgate.netchemmethod.com Conversely, the LUMO is often distributed across the entire molecule, including the propanoic acid substituent. mdpi.com From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to provide a quantitative measure of the molecule's reactive nature. mdpi.com

| Parameter | Value (eV) | Formula |

|---|---|---|

| EHOMO | -7.25 | - |

| ELUMO | -1.10 | - |

| Energy Gap (ΔE) | 6.15 | ELUMO - EHOMO |

| Chemical Potential (μ) | -4.175 | (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | 3.075 | (ELUMO - EHOMO) / 2 |

| Global Electrophilicity (ω) | 2.84 | μ2 / (2η) |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map uses a color-coded surface to represent the electrostatic potential, where red indicates regions of high electron density (negative potential, prone to electrophilic attack) and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). mdpi.com

For this compound, MEP analysis shows that the most negative regions are concentrated around the nitrogen atoms of the tetrazole ring (specifically N3 and N4) and the oxygen atoms of the carboxylic acid group. unlp.edu.ar These areas are the most likely sites for interactions with electrophiles or for forming hydrogen bonds. The hydrogen atom of the carboxylic acid group and the hydrogen atoms on the phenyl ring represent the most positive (blue) regions, making them susceptible to nucleophilic attack. researchgate.net

Conformational Analysis and Tautomerism Studies

Understanding the conformational flexibility and potential tautomeric forms of a molecule is essential for a complete picture of its chemical behavior.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. For this compound, key rotational barriers exist around the bond connecting the propanoic acid group to the tetrazole ring and the bond between the phenyl and tetrazole rings.

Theoretical studies on the closely related (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester have shown that the most stable conformation features a coplanar arrangement of the phenyl and tetrazole rings. unlp.edu.arunlp.edu.ar The propanoic acid side chain, however, is predicted to be oriented perpendicularly to this plane. The rotation around the bond connecting the side chain to the ring has a calculated energy barrier, and different stable conformers (e.g., syn and anti orientations of the carboxylic group relative to the ring) can exist as minima on the potential energy surface. unlp.edu.arresearchgate.net

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| I (Global Minimum) | Phenyl and tetrazole rings coplanar; propanoic acid group perpendicular (syn orientation). | 0.00 |

| II | Phenyl and tetrazole rings coplanar; propanoic acid group perpendicular (anti orientation). | +0.85 |

| III (Transition State) | Coplanar arrangement of the entire molecule. | +4.50 |

Tetrazole rings with a hydrogen atom can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. researchgate.net The position of this equilibrium is influenced by substituents and the solvent environment. researchgate.net Theoretical calculations generally show that for simple 5-substituted tetrazoles, the 2H-tautomer is thermodynamically more stable than the 1H-tautomer.

In the case of this compound, the hydrogen atom on the tetrazole ring has been replaced by the propanoic acid group. This substitution precludes the possibility of prototropic tautomerism, meaning the molecule is locked as the N2-substituted isomer. unlp.edu.ar However, the principles of tautomerism are relevant to its synthesis, as alkylation of 5-phenyltetrazole can potentially yield both N1 and N2 isomers. The designation "2-(5-phenyltetrazol-2-yl)" explicitly defines the compound as the 2-isomer, which is often the major product formed under certain synthetic conditions, consistent with theoretical predictions of its greater stability. unlp.edu.ar

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, providing detailed insights into their motion and interactions at an atomic level. For a molecule such as this compound, MD simulations can elucidate its structural flexibility, conformational landscape, and interactions with its environment, typically an aqueous solution, which is crucial for understanding its physicochemical properties.

An MD simulation would model the molecule's dynamic nature, revealing rotations around its single bonds. Key areas of flexibility include the bond connecting the propanoic acid group to the tetrazole ring and the bond linking the phenyl group to the tetrazole. The simulation would track the torsional angles of these bonds over time, identifying the most stable conformations and the energy barriers between them.

Furthermore, MD simulations provide a detailed picture of the molecule's interaction with surrounding solvent molecules, such as water. The analysis can quantify the formation and lifetime of hydrogen bonds between the carboxylic acid group's hydrogen and oxygen atoms and water. It can also characterize the hydrophobic interactions between the phenyl ring and water. These simulations are essential for understanding how the molecule is solvated, which influences its solubility and permeability. While specific simulation data for this compound is not publicly available, the table below outlines the typical parameters and expected outputs from such a study.

| Simulation Parameter | Description | Typical Insights Gained |

| Force Field | A set of parameters used to calculate the potential energy of the system (e.g., OPLS, AMBER). | Determines the accuracy of atomic interactions. |

| Solvent Model | Explicit representation of solvent molecules, typically water (e.g., TIP3P). | Allows for the study of solvation, hydrogen bonding, and hydrophobic effects. |

| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). | Reveals both short-term fluctuations and long-term conformational changes. |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule over time compared to a reference structure. | Indicates the structural stability and conformational drift of the molecule. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Shows how the molecule's overall shape changes over time. |

| Hydrogen Bond Analysis | Counts the number and duration of hydrogen bonds between the molecule and the solvent. | Quantifies key interactions that govern solubility and binding. |

By running simulations under various conditions (e.g., different temperatures or pH levels), researchers can predict how the molecule's behavior changes in different physiological environments.

Computational Bioisosterism and Ligand-Receptor Interaction Modeling

Computational modeling is instrumental in understanding how this compound may interact with biological systems. This involves exploring the concept of bioisosterism, particularly the relationship between its tetrazole and carboxylic acid groups, and predicting its binding behavior with protein targets.

The 5-substituted tetrazole ring is a well-established bioisostere of the carboxylic acid functional group, meaning it has similar physical and chemical properties that allow it to elicit comparable biological responses. acs.org This bioisosteric relationship is fundamental to the structure of this compound.

Computational studies have shown that the similarity between the tetrazolate and carboxylate anions is not immediately obvious from their atomic composition but arises from a remarkable resemblance in their electrostatic potentials (ESP). researchgate.net Both anions feature four coplanar local minima in their ESP, which correspond to lone pairs capable of acting as hydrogen bond acceptors. researchgate.net This mimicry of electrostatic surfaces allows the tetrazole group to engage in similar non-covalent interactions with receptor sites as a carboxylic acid.

Despite these similarities, key differences exist that are critical for molecular design. The tetrazole group is generally more lipophilic than the corresponding carboxylic acid, a factor that can enhance membrane permeability. researchgate.netacs.org However, other properties such as plasma protein binding can differ significantly, with tetrazole derivatives sometimes being more tightly bound. acs.org The acidity of the N-H proton on the tetrazole ring is comparable to the O-H proton of a carboxylic acid, ensuring that it is also ionized at physiological pH. acs.org The average electron densities of the two groups have been calculated to be nearly identical, further supporting the tetrazole's role as an effective replacement for a carboxylic acid in drug design. nih.gov

| Property | Carboxylic Acid Group (-COOH) | Tetrazole Group (-CN4H) | Reference |

| Acidity (pKa) | Similar to tetrazole, ionized at physiological pH | Similar to carboxylic acid, ionized at physiological pH | acs.org |

| Electrostatic Potential (ESP) | Four coplanar local minima (lone pairs) | Four coplanar local minima (lone pairs) | researchgate.net |

| Lipophilicity | Generally lower (more hydrophilic) | Generally higher (more lipophilic) | researchgate.netacs.org |

| Permeability | Can be lower due to higher polarity | Potentially higher due to increased lipophilicity | acs.org |

| Plasma Protein Binding | Variable, can be lower than tetrazole analogs | Variable, can be significantly higher than carboxylic acid analogs | acs.org |

| Hydrogen Bonding | Acts as both hydrogen bond donor and acceptor | Primarily acts as a hydrogen bond acceptor; N-H can be a donor | researchgate.netacs.org |

In silico methods are essential for predicting how a molecule like this compound might be recognized by a biological target and for identifying its potential binding site. nih.govspringernature.com These computational techniques can screen for potential protein targets and model the specific interactions that stabilize the ligand-receptor complex, providing a basis for rational drug design. researchgate.net

The process typically begins with identifying potential binding pockets on a target protein's surface. Algorithms analyze the protein's geometry and physicochemical properties to locate cavities suitable for ligand binding. nih.govmdpi.com Once a binding site is identified, molecular docking is used to predict the preferred orientation of the ligand within the pocket and to estimate the strength of the interaction, often expressed as a binding energy or docking score.

For this compound, a docking simulation would model various possible interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The nitrogen atoms of the tetrazole ring can also act as hydrogen bond acceptors.

Ionic Interactions: At physiological pH, the deprotonated carboxylate would form strong ionic bonds (salt bridges) with positively charged amino acid residues like Lysine or Arginine.

π-π Stacking: The phenyl ring can engage in π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan in the binding pocket.

Hydrophobic Interactions: The phenyl ring and the aliphatic portion of the propanoic acid chain can form favorable hydrophobic interactions with nonpolar residues.

Computational studies on structurally related phenyl-tetrazole derivatives have shown that these molecules can achieve favorable docking scores (e.g., -8.1 to -9.0 kcal/mol) through a combination of hydrogen bonding, π-π stacking, and π-alkyl interactions. ajchem-a.com Such analyses provide a detailed molecular hypothesis for the compound's mechanism of action, which can then be validated experimentally.

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Carboxylic Acid (-COOH) | Hydrogen Bonding, Ionic Interactions | Serine, Threonine, Lysine, Arginine, Histidine |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Tetrazole Ring | Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine |

| Propanoic Acid Chain | Hydrophobic Interactions | Alanine, Valine, Leucine, Isoleucine |

Research Applications and Functional Investigations of 2 5 Phenyltetrazol 2 Yl Propanoic Acid and Its Derivatives

Probing Molecular Interactions with Biological Systems (In Vitro Studies)

The unique electronic and structural properties of the phenyltetrazole moiety allow its derivatives to interact with various biological targets, including enzymes and receptors. This has led to their investigation as potential therapeutic agents and molecular probes.

Investigation of Enzyme Inhibition Mechanisms (e.g., Amine Oxidase Copper Containing 3 (AOC3) Inhibition by Related Tetrazoles)

Amine Oxidase Copper Containing 3 (AOC3), also known as vascular adhesion protein-1 (VAP-1), is an enzyme that plays a significant role in inflammatory processes by facilitating the movement of inflammatory cells from blood vessels into tissues. nih.govnih.gov As such, inhibitors of AOC3 are of great interest for the development of new anti-inflammatory therapies. nih.gov AOC3 catalyzes the oxidative deamination of primary amines to aldehydes, utilizing copper and a quinone as cofactors. nih.govdrugbank.com

Research has identified compounds containing the 5-phenyl-2H-tetrazole scaffold as potent inhibitors of AOC3. nih.gov In one study, a known tight-binding substrate of AOC3, 6-(5-phenyl-2H-tetrazol-2-yl)hexan-1-amine, was used as a starting point for developing novel inhibitors. nih.gov By replacing the terminal amino group with functionalities commonly found in other AOC3 inhibitors, such as hydrazide moieties, researchers synthesized a series of ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides. nih.gov These structural modifications successfully converted the substrate into effective enzyme inhibitors. nih.gov The resulting hydrazide derivatives were evaluated for their ability to inhibit AOC3, with some compounds demonstrating significant potency. nih.gov

| Compound | Structure Modification | Target Enzyme | Reported Activity |

|---|---|---|---|

| 6-(5-phenyl-2H-tetrazol-2-yl)hexan-1-amine | Parent Substrate | AOC3 | Tight-binding substrate |

| ω-(5-Phenyl-2H-tetrazol-2-yl)alkyl-substituted hydrazides | Replacement of amino group with hydrazide moiety | AOC3 | Effective inhibitors |

Receptor Interaction Studies of Tetrazole-Containing Ligands

The tetrazole group is often used in medicinal chemistry as a bioisostere for the carboxylic acid group. This substitution can enhance metabolic stability and other beneficial physicochemical properties without compromising the essential interactions with biological receptors. nih.gov Tetrazole-containing ligands are known to form a variety of non-covalent interactions, including hydrogen bonds and electrostatic interactions, which contribute to their binding affinity for receptors. nih.govmdpi.org

An important area of investigation is the development of tetrazole-containing ligands for nuclear receptors, such as the Retinoid X receptor alpha (RXRα), which is implicated in many biological and pathological processes, including cancer. nih.gov Researchers have designed and synthesized novel analogs of known RXRα ligands by incorporating the tetrazole moiety. nih.gov In one such study, two compounds, 8b and 18a, were identified as having slightly stronger binding to RXRα and demonstrated improved apoptotic activities in breast cancer cells, highlighting the potential of this class of compounds as anticancer agents targeting RXRα. nih.gov The interaction often involves a dense network of electrostatic and hydrogen bonds, with the tetrazole ring sometimes participating in a "sandwich" charge-charge interaction between positively charged amino acid residues like arginine. nih.gov This demonstrates the flexibility of the tetrazole ring in adapting to different binding modes within a receptor's active site. mdpi.org

Antioxidant Activity Evaluation via Radical Scavenging Assays (e.g., DPPH)

Antioxidants are compounds that can protect cells from damage caused by free radicals. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, rapid, and simple method to evaluate the antioxidant capacity of chemical compounds. nih.govmdpi.comnih.gov The assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, thus neutralizing it and causing a color change from violet to yellow, which can be measured spectrophotometrically. nih.govnih.gov

Derivatives of 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid, a compound class that includes the antihypertensive drug Valsartan (B143634), have been evaluated for their antioxidant potential using the DPPH assay. nih.govmdpi.com Studies have shown that ester derivatives of this parent structure exhibit significant free radical scavenging potential. nih.gov In fact, several synthesized derivatives demonstrated higher antioxidant activity compared to the parent drug, indicating that structural modification can enhance this property. nih.gov The results are often expressed as IC50 values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound Code | IC50 (µg/mL) | Antioxidant Potential Compared to Parent Drug (AV0) |

|---|---|---|

| AV0 (Parent Drug) | 15.82 ± 0.13 | Reference |

| AV1 | 12.11 ± 0.11 | Higher |

| AV2 | 10.01 ± 0.01 | Higher |

| AV3 | 11.21 ± 0.21 | Higher |

| AV4 | 13.01 ± 0.11 | Higher |

| AV7 | 16.12 ± 0.21 | Slightly Lower |

| Ascorbic Acid (Standard) | 9.11 ± 0.01 | Standard Reference |

Applications in Materials Science and Engineering

Beyond their biological applications, phenyltetrazole derivatives have proven to be highly effective in the field of materials science, particularly as corrosion inhibitors for various metals and alloys.

Corrosion Inhibition Studies Using Phenyltetrazole Derivatives

Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with aromatic rings, are known to be effective corrosion inhibitors. electrochemsci.org Phenyltetrazole derivatives fit this description and have been extensively studied for their ability to protect metals such as mild steel, carbon steel, and copper in corrosive acidic environments like hydrochloric acid (HCl) and sulfuric acid (H2SO4). ijcsi.proscispace.comresearchgate.netelectrochemsci.org

Research has consistently shown that the corrosion rate of metals decreases significantly with an increasing concentration of the phenyltetrazole inhibitor. ijcsi.proscispace.com For instance, studies on mild steel in HCl have reported that compounds like 5-phenyl-1H-tetrazole (PT) and its derivatives can achieve very high protection efficiencies. scispace.com The addition of these inhibitors to the corrosive medium leads to the formation of a protective layer on the metal surface, which acts as a barrier to the corrosive species. scispace.com The effectiveness of the inhibition is also dependent on the specific molecular structure of the derivative. scispace.comresearchgate.net

| Inhibitor | Metal | Corrosive Medium | Concentration | Maximum Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| 5-Phenyl-1H-tetrazole (PT) and derivatives | Mild Steel | 2.5% HCl | 0.004 M | 95.0 | ijcsi.proresearchgate.net |

| 1-Phenyltetrazole-5-thiol (PTT) | X70 Steel | 0.5 M H2SO4 | 2 mM | 95.1 | electrochemsci.orgresearchgate.net |

| 5-(4-Bromophenyl)-2H-Tetrazole (5-4-BPT) | Copper | 0.5 M H2SO4 | 5 mM | >90 (inferred) | researchgate.net |

| Irbesartan | Carbon Steel | 1 M HCl | Optimum Conc. | 94.02 |

Adsorption Mechanisms of Tetrazole Compounds on Metal Surfaces

The protective action of phenyltetrazole derivatives against corrosion is achieved through their adsorption onto the metal surface. electrochemsci.orgresearchgate.net This adsorption process can involve both physical and chemical interactions (physicochemical adsorption). electrochemsci.orgresearchgate.net The mechanism is often described by the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. researchgate.netelectrochemsci.org

Physical adsorption (physisorption) occurs due to electrostatic interactions between the charged metal surface and the charged inhibitor molecules. Chemical adsorption (chemisorption) involves the sharing of electrons or charge transfer from the inhibitor molecules to the vacant d-orbitals of the metal, forming a coordinate-type bond. arkat-usa.org The multiple nitrogen atoms in the tetrazole ring, with their lone pair electrons, are key to this process, readily forming stable coordinate bonds with metal ions. nih.govresearchgate.net This strong adsorption creates a protective film that isolates the metal from the aggressive environment. electrochemsci.orgresearchgate.net Theoretical studies using Density Functional Theory (DFT) have further elucidated this mechanism, showing that tetrazole molecules preferentially bond to surface metal ions via a nitrogen atom while also forming hydrogen bonds with the oxidized metal surface. semanticscholar.orgrsc.org This dual interaction strengthens the adsorption and enhances the protective capability of the inhibitor film. semanticscholar.org

Future Directions and Emerging Research Avenues for 2 5 Phenyltetrazol 2 Yl Propanoic Acid

Development of Asymmetric Synthetic Methodologies

The biological activity of chiral molecules is often enantiomer-specific, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even cause adverse effects. For propanoic acid derivatives, this stereospecificity is crucial. Consequently, a significant future direction for 2-(5-phenyltetrazol-2-yl)propanoic acid research lies in the development of efficient asymmetric synthetic methods to produce enantiomerically pure forms of the compound.

Current approaches for similar chiral acids primarily involve the separation of racemic mixtures. One promising strategy is chiral resolution , which has been successfully applied to related artificial glutamate (B1630785) analogs. beilstein-journals.org This method involves the esterification of the racemic carboxylic acid with a chiral auxiliary, such as L-(−)-menthol, to form diastereomeric esters. beilstein-journals.org These diastereomers, possessing different physical properties, can then be separated using standard chromatographic techniques like chiral HPLC. beilstein-journals.org Subsequent removal of the chiral auxiliary yields the individual enantiomers.

Another powerful technique is non-enzymatic kinetic resolution . This approach utilizes a chiral acyl-transfer catalyst, such as (+)-benzotetramisole (BTM), in a reaction with an achiral nucleophile. mdpi.com The catalyst selectively facilitates the esterification of one enantiomer from the racemic mixture at a much faster rate, allowing for the separation of the unreacted, enantiopure acid from the newly formed ester. mdpi.comresearchgate.net The effectiveness of this resolution can be quantified by a selectivity factor (s-value), which indicates the ratio of reactivities between the two enantiomers. researchgate.net

Future research will likely focus on optimizing these methods and exploring novel enzymatic and catalytic approaches to achieve higher yields and enantiomeric excess, making the stereoselective synthesis of this compound more efficient and scalable.

| Method | Description | Key Reagents/Auxiliaries | Separation Technique |

| Chiral Resolution | Conversion of a racemic mixture into diastereomers, which are then separated. | Chiral auxiliaries (e.g., L-(−)-menthol) | Chromatography (e.g., Chiral HPLC) |

| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral catalyst or reagent. | Chiral acyl-transfer catalysts (e.g., (+)-BTM), achiral nucleophiles | Separation of reacted and unreacted components |

Advanced Mechanistic Studies at the Molecular Level

A deeper understanding of how this compound interacts with its biological targets at a molecular level is essential for rational drug design and the development of more potent and selective analogs. Future research will increasingly employ advanced computational and experimental techniques to elucidate these mechanisms.

Molecular modeling approaches are becoming indispensable for predicting the binding modes of small molecules within the active sites of proteins. researchgate.net For tetrazole-containing compounds, these studies can suggest how the tetrazole ring, acting as a bioisostere for a carboxylic acid group, forms key interactions (e.g., hydrogen bonds, metal coordination) with amino acid residues. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For derivatives of related compounds, docking studies have been instrumental in decoding the binding details of ligands with the active sites of enzymes, such as urease. researchgate.net These in silico studies can guide the synthesis of new derivatives with improved binding affinity and specificity.

Complementing these computational methods, experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural data of the ligand-protein complex. Such studies have been used to examine the binding modes of tetrazolylhydrazide inhibitors in histone demethylases, paving the way for the development of compounds with higher target affinity. researchgate.net Applying these advanced techniques to this compound will be a critical step in clarifying its mechanism of action and guiding future optimization efforts.

Integration with High-Throughput Screening in Chemical Biology

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. nih.gov The tetrazole scaffold is well-suited for inclusion in such libraries, as it serves as a versatile aromatic platform and a functional interaction motif. researchgate.net The future for this compound will involve its systematic integration into HTS campaigns to uncover novel biological activities.

Emerging trends in HTS are moving towards greater automation and miniaturization, which significantly reduces costs, time, and waste. nih.gov One innovative approach combines automated, nanoscale synthesis with in situ screening. Using technologies like acoustic dispensing, libraries of compounds can be synthesized directly in microplates (e.g., 1536-well format) on a nanomole scale. nih.gov These unpurified libraries can then be immediately screened using biophysical methods like differential scanning fluorimetry (DSF) or microscale thermophoresis (MST). nih.gov This "on-the-fly" synthesis and screening paradigm accelerates the hit-finding process and is more environmentally sustainable. nih.gov

Integrating this compound as a core scaffold into such automated platforms would allow for the rapid generation and testing of a vast chemical space of derivatives. This approach could quickly identify novel hits for a wide range of biological targets, expanding the therapeutic potential of this chemical class.

| HTS Technology | Description | Advantages | Relevance for the Compound |

| Conventional HTS | Automated screening of large, pre-existing compound libraries against biological targets. | Established methodology; broad target coverage. | Screening the existing compound and its simple derivatives for new activities. |

| Nanoscale Automated Synthesis & Screening | On-demand synthesis of compound libraries in microplates followed by immediate in situ screening. | Reduces time, cost, and waste; expands chemical diversity. | Rapid generation and evaluation of a large, focused library of derivatives to explore structure-activity relationships. |

Exploration of Novel Research Applications Beyond Current Scope

While derivatives of this compound are known for their activity as angiotensin II receptor antagonists, the versatility of the tetrazole ring suggests a much broader potential range of applications. nih.govnih.gov Future research is expected to explore novel therapeutic areas for this compound scaffold.

Recent studies on structurally related tetrazole derivatives have revealed promising activities in several new domains:

Anticancer Activity : Certain thiazole-propanoic acid derivatives have shown potent antiproliferative activity against lung cancer cells, including drug-resistant strains. mdpi.comnih.gov In silico studies suggest these compounds may act as dual inhibitors of targets like SIRT2 and EGFR. mdpi.comnih.gov

Antidiabetic and Anti-obesity Effects : Preliminary in silico and in vivo studies of N-substituted (5-phenyl-2H-tetrazol-2-yl)acetamides and acetohydrazides have indicated potential for in vivo antidiabetic (type 2) activity and pronounced efficacy in combating obesity. researchgate.net

Antimicrobial Properties : Chiral propanoic acid derivatives incorporating other heterocyclic systems have demonstrated excellent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov

Anticonvulsant Potential : Pharmacophore modeling and preclinical testing of 2,5-disubstituted 1,3,4-thiadiazoles, which share structural motifs with tetrazoles, have identified compounds with significant anticonvulsant activity. nih.gov

These findings strongly suggest that libraries based on the this compound scaffold should be investigated for a wider range of biological activities. Exploring these new research avenues could lead to the discovery of first-in-class agents for various diseases, significantly expanding the utility of this promising chemical entity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(5-phenyltetrazol-2-yl)propanoic acid?

- Methodology : A stepwise approach is typically used, involving (1) tetrazole ring formation via cycloaddition reactions (e.g., using nitriles and sodium azide under acidic conditions) and (2) subsequent functionalization of the propanoic acid moiety. For example, in analogous compounds like 3-(thiazol-2-yl)propanoic acid derivatives, condensation reactions with aldehydes or ketones in refluxing ethanol/water mixtures are employed to introduce substituents . Key parameters include solvent polarity (e.g., THF vs. ethanol), temperature control (80–100°C), and catalytic bases (e.g., Na2CO3).

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Confirm the presence of aromatic protons (δ 7.2–8.0 ppm for phenyl groups) and the tetrazole ring (distinct splitting patterns due to conjugation). For the propanoic acid chain, α-protons appear near δ 2.5–3.5 ppm .

- IR Spectroscopy : Look for characteristic peaks: O–H stretching (~2500–3000 cm⁻¹ for carboxylic acid), C=O (~1700 cm⁻¹), and tetrazole C–N (~1600 cm⁻¹) .

- Elemental Analysis : Verify C, H, N, and O percentages within ±0.3% of theoretical values .

Q. What strategies optimize reaction yields during the synthesis of tetrazole-containing carboxylic acids?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cycloaddition efficiency, while aqueous ethanol aids in purification .

- Catalysis : Transition metals (e.g., ZnCl2) or phase-transfer catalysts (e.g., TBAB) improve tetrazole ring formation kinetics.

- Workup : Acid-base extraction (e.g., 0.1 M HCl for protonation) isolates the carboxylic acid from unreacted intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological targets?

- Methodology :

- Substituent Variation : Modify the phenyl group (e.g., electron-withdrawing groups like –NO2 or –CF3) to assess effects on bioactivity. For example, in PPAR regulators, trifluoromethyl groups enhance ligand-receptor binding .

- Bioisosteric Replacement : Replace the tetrazole ring with thiazole or oxadiazole to compare pharmacokinetic properties (e.g., metabolic stability) .

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with targets (e.g., enzymes or receptors) and validate via in vitro assays .

Q. How should researchers resolve contradictory data in studies of tetrazole derivatives’ biological activity?

- Methodology :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times). For instance, discrepancies in IC50 values may arise from varying ATP concentrations in kinase assays .

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., hydrolyzed tetrazole rings) that may skew bioactivity results .

- Cross-Validation : Compare results with orthogonal assays (e.g., SPR for binding affinity vs. cellular reporter assays) .

Q. What experimental approaches elucidate the metabolic pathways of this compound in preclinical models?

- Methodology :

- In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Focus on glucuronidation or sulfation of the carboxylic acid group .

- Isotope Labeling : Synthesize a ¹⁴C-labeled analog to track distribution and excretion in rodent models.

- CYP Inhibition Assays : Test interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.